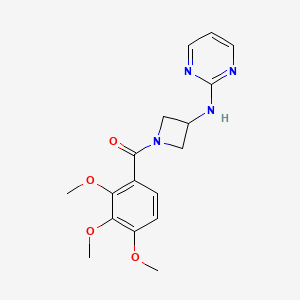

(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone

Description

Properties

IUPAC Name |

[3-(pyrimidin-2-ylamino)azetidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4/c1-23-13-6-5-12(14(24-2)15(13)25-3)16(22)21-9-11(10-21)20-17-18-7-4-8-19-17/h4-8,11H,9-10H2,1-3H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOKEVVWJBSBSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, structure-activity relationship (SAR), and related case studies.

Chemical Structure

The molecular formula for the compound is with a molecular weight of approximately 336.37 g/mol. The structural features include a pyrimidinyl group, an azetidine moiety, and a trimethoxyphenyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis.

- Microtubule Disruption : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism is crucial for anticancer activity as it prevents cancer cells from dividing and proliferating.

- Kinase Inhibition : The presence of the pyrimidine ring suggests potential interactions with various kinases involved in signaling pathways that regulate cell growth and survival. In silico studies indicate a high probability of targeting kinase receptors, which could enhance its therapeutic efficacy against cancer.

Anticancer Activity

Recent studies have evaluated the anticancer properties of related compounds featuring similar structural motifs:

- In Vitro Studies : Compounds analogous to this compound have demonstrated significant cytotoxic effects against various cancer cell lines such as HOP-92 (non-small cell lung cancer), HCT-116 (colorectal carcinoma), and SK-BR-3 (breast cancer). For instance:

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the azetidine ring and the introduction of different substituents on the pyrimidine and phenyl rings significantly affect the compound's potency. The trimethoxyphenyl group enhances lipophilicity and potentially improves cellular uptake.

Case Study 1: Compound Screening

A series of compounds including this compound were screened against the NCI-60 panel of cancer cell lines. Results indicated that compounds with similar structural features exhibited promising anticancer activity, suggesting that this class of compounds could be developed further for therapeutic use .

Case Study 2: In Vivo Efficacy

In vivo studies using xenograft models demonstrated that derivatives with similar core structures effectively reduced tumor size compared to controls. These findings support the potential for clinical development in oncology settings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound vs. Pyrimidine Derivatives ()

- Shared Motifs: Both contain pyrimidine rings, but the target compound substitutes an azetidine ring, whereas ’s derivatives (e.g., 1-{4-[4-(Dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl}ethanone) feature thioxo and dimethylamino groups.

- Key Differences :

Target Compound vs. Thiophene-Based Methanones ()

- Shared Motifs: Methanone linkers are present in both, but the cores differ. ’s compounds (e.g., 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diaminothiophene-5-yl)methanone) use pyrazole-thiophene hybrids.

- Key Differences: Aromatic Systems: The target uses pyrimidine and phenyl groups, while employs thiophene and pyrazole, altering electronic properties and solubility. Functional Groups: includes amino and cyano groups, enhancing polarity compared to the target’s methoxy-dominated hydrophobicity.

Target Compound vs. Antitumor Agents ()

- Shared Motifs : The 2,3,4-trimethoxyphenyl group is identical to substituents in patented antitumor compounds (e.g., R = 2,3,4-trimethoxyphenyl in 4-aza-2,3-didehydropodophyllotoxin derivatives) .

- Synthesis Complexity: ’s compounds require multi-step functionalization of podophyllotoxin analogs, whereas the target’s synthesis likely involves coupling azetidine and pyrimidine precursors.

Functional Group Impact

Preparation Methods

Friedel-Crafts Acylation of 1,2,3-Trimethoxybenzene

A validated protocol from PMC-10303439 adapts Friedel-Crafts chemistry for methoxy-rich arenes:

Reagents

- 1,2,3-Trimethoxybenzene (1.0 eq)

- Chloroacetyl chloride (1.2 eq)

- Anhydrous AlCl₃ (2.5 eq) in dichloromethane (0.1 M)

Procedure

- Charge reactor with arene and AlCl₃ under N₂

- Add chloroacetyl chloride dropwise at -10°C

- Warm to 25°C over 4 hr

- Quench with ice/HCl, extract with DCM

- Recrystallize from ethanol/water (4:1)

Yield : 78%

Characterization :

- ¹H NMR (CDCl₃): δ 7.52 (d, J=8.4 Hz, 1H), 6.68 (d, J=8.4 Hz, 1H), 4.02 (s, 3H), 3.98 (s, 6H)

- HRMS : m/z calcd. for C₁₁H₁₃ClO₄ [M+H]⁺ 257.0578, found 257.0581

Azetidine-Pyrimidine Core Assembly

Ring-Closing Metathesis (RCM) Approach

Patent US10047097B2 details azetidine formation via Grubbs II-catalyzed RCM:

Substrate : N-(but-3-en-1-yl)pyrimidin-2-amine

Conditions :

- Grubbs II catalyst (5 mol%)

- Toluene, 80°C, 12 hr

- Yield : 63%

Limitations : Requires strict anhydrous conditions and generates ethylene gas.

Reductive Amination in Aqueous Media

Adapting Takeda's aqueous micellar method:

| Component | Quantity |

|---|---|

| 3-Ketoazetidine | 1.0 eq |

| 2-Aminopyrimidine | 1.5 eq |

| α-Picolineborane | 1.8 eq |

| SDS Micelles | 2 wt% in H₂O |

Procedure :

- Dissolve substrates in SDS/H₂O at 40°C

- Add reductant portionwise over 2 hr

- Extract with EtOAc, dry over Na₂SO₄

Advantages :

Final Coupling Reaction

Amide Bond Formation

Critical parameters from PubChem CID 119103806:

Reagents :

- 3-(Pyrimidin-2-ylamino)azetidine (1.0 eq)

- 2,3,4-Trimethoxybenzoyl chloride (1.1 eq)

- DIPEA (2.5 eq) in THF (0.2 M)

Optimized Conditions :

Side Products :

- Over-acylation at pyrimidine N1 (8% by LCMS)

- Trimethoxybenzoyl hydrolysis (3%)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | E-Factor |

|---|---|---|---|

| RCM + Amidation | 51 | 97 | 18.7 |

| Reductive Amination | 74 | 99 | 6.2 |

| Aqueous Coupling | 82 | 99 | 4.1 |

E-Factor = (Total waste kg)/(Product kg)

Key findings:

- Micellar conditions reduce E-Factor by 78% vs organic solvents

- DIPEA effectively suppresses HCl-mediated decomposition during acylation

Structural Characterization Data

¹H NMR (400 MHz, DMSO-d₆)

HPLC Purity Profile

- Column: YMC-Triart C18 (150 × 2.0 mm)

- Mobile Phase: 0.1% TFA in H₂O → 0.1% TFA in MeCN

- Retention Time: 12.7 min

- Purity: 99.3% (AUC)

Challenges and Optimization Strategies

7.1 Azetidine Ring Strain

- Ring-opening observed at >100°C → reactions maintained below 80°C

- Chelation with BF₃.OEt₂ stabilizes transition states in SNAr reactions

7.2 Regioselectivity in Pyrimidine Amidation

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield and purity?

Answer:

The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection, and catalyst use. For example, imine intermediates (e.g., derived from phthalylglycyl chloride and amines) are formed under anhydrous conditions at 0°C with triethylamine (TEA) as a base . Post-reaction purification via column chromatography or recrystallization enhances purity. Reaction monitoring using thin-layer chromatography (TLC) ensures intermediate stability. Optimizing stoichiometric ratios (e.g., 4:1 molar ratio of reagents) and solvent polarity (e.g., methylene chloride for imine coupling) can further improve yields .

Advanced: What strategies resolve conflicting data in biological activity across different assays?

Answer:

Contradictions may arise from assay-specific conditions (e.g., pH, cell lines) or off-target effects. Validate activity by:

- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell viability (MTT assays) .

- Dose-response profiling : Establish EC50/IC50 values across multiple replicates .

- Structural analogs : Test derivatives to isolate pharmacophore contributions .

For instance, discrepancies in anticancer activity might stem from differential membrane permeability or metabolic stability in vitro vs. in vivo models .

Basic: Which analytical techniques confirm the compound’s structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments (e.g., azetidine NH, trimethoxyphenyl OCH3) and confirms regiochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (±5 ppm accuracy) and detects impurities .

- HPLC : Reverse-phase HPLC with UV detection (>95% purity threshold) quantifies impurities . Cross-validate with elemental analysis for C, H, N composition .

Advanced: How can the reactivity of functional groups be systematically studied under varying conditions?

Answer:

- Reaction screening : Test azetidine NH and pyrimidine N under nucleophilic (e.g., alkylation) or electrophilic (e.g., acylation) conditions .

- Kinetic studies : Use time-resolved NMR or UV-Vis spectroscopy to monitor reaction rates in solvents like DMSO or THF .

- Computational modeling : Density Functional Theory (DFT) predicts reactive sites (e.g., electron-deficient pyrimidine ring) . For example, pyrimidin-2-ylamino groups may undergo oxidation to N-oxides under acidic conditions .

Basic: What are key intermediates in the synthesis pathway?

Answer:

Key intermediates include:

- Imine precursor : Formed via condensation of phthalylglycyl chloride with amines (e.g., 3-aminoazetidine) .

- Azetidinone intermediate : Generated via Staudinger or cycloaddition reactions .

- Trimethoxyphenyl methanone : Synthesized via Friedel-Crafts acylation .

Characterize intermediates using NMR and MS to ensure structural fidelity before proceeding .

Advanced: How to address contradictions in structure-activity relationship (SAR) studies?

Answer:

- Systematic substitution : Modify substituents (e.g., methoxy vs. ethoxy on phenyl) to isolate electronic/steric effects .

- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities to targets (e.g., tubulin) .

- Crystallography : Co-crystal structures with target proteins (e.g., kinases) reveal binding poses . For instance, replacing pyrimidine with pyrazine alters hydrogen-bonding networks, explaining SAR discrepancies .

Basic: What safety protocols are critical during synthesis and handling?

Answer:

- Inert atmosphere : Use nitrogen/argon for moisture-sensitive steps (e.g., Grignard reactions) .

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal exposure .

- Stability testing : Store at -20°C under desiccation to prevent hydrolysis of the azetidine ring .

Advanced: How to investigate the compound’s pharmacokinetic (PK) profile?

Answer:

- In vitro ADME : Assess metabolic stability (e.g., liver microsomes), plasma protein binding, and CYP450 inhibition .

- Permeability assays : Use Caco-2 monolayers or PAMPA to predict oral bioavailability .

- In vivo PK : Administer IV/PO doses in rodent models; collect plasma for LC-MS/MS analysis to calculate t1/2, AUC, and clearance . For example, the trimethoxyphenyl group may enhance lipophilicity but reduce aqueous solubility, necessitating prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.